Product packaging for Cholesteryl glucoside(Cat. No.:CAS No. 7073-61-2)

Cholesteryl glucoside

Cat. No.: B1199719
CAS No.: 7073-61-2
M. Wt: 548.8 g/mol
InChI Key: FSMCJUNYLQOAIM-UQBZCTSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Steryl Glycosides in Biological Systems

The journey into understanding steryl glycosides began over a century ago with the isolation of the first glycosylated plant sterol, ipuranol, from the olive tree in 1908. researchgate.netfrontiersin.orgresearchgate.net This compound was later identified as β-sitosteryl-D-glycoside. nih.govfrontiersin.org Following this initial discovery, acylated forms of steryl glycosides were found in lipid extracts of soybeans and potatoes. nih.gov

While prevalent in plants, the existence of steryl glycosides, specifically cholesteryl glucoside, in mammalian cells was not indicated until much later. gerli.com Research has since demonstrated that mammalian tissues can synthesize cholesteryl β-glucoside through a process of transglucosylation, where glucosylceramide acts as the glucose donor. nih.govgerli.com

Significance of Glycolipid Research in Biological Sciences

Glycolipids, the larger family to which this compound belongs, are essential components of all eukaryotic cell membranes. wikipedia.org They are amphipathic molecules, consisting of a hydrophobic lipid tail that anchors them to the cell membrane and a hydrophilic carbohydrate headgroup that extends into the extracellular space. wikipedia.orgiomcworld.org This unique structure allows them to play crucial roles in a variety of cellular processes.

The significance of glycolipid research is underscored by their involvement in:

Cell-cell recognition and adhesion: The carbohydrate portions of glycolipids act as surface markers, enabling cells to recognize and bind to each other, a fundamental process for tissue formation and immune responses. wikipedia.orgiomcworld.orgnumberanalytics.com

Signal transduction: Glycolipids can function as receptors or co-receptors for signaling molecules, initiating intracellular cascades that regulate cell growth, differentiation, and apoptosis. iomcworld.orglibretexts.orgiomcworld.org

Membrane stability: By interacting with other membrane components, glycolipids contribute to the structural integrity and fluidity of the cell membrane. wikipedia.orgiomcworld.orgiomcworld.org

Immune response: Glycolipids are recognized by the immune system and can modulate immune responses. iomcworld.orgiomcworld.org For instance, they are involved in the initial binding of leukocytes to endothelial cells during inflammation. wikipedia.org

Overview of this compound Research Trajectories

Initial research on this compound and other steryl glycosides was largely focused on their isolation and characterization in plants. frontiersin.orgresearchgate.net In recent years, the advent of advanced genetic and analytical techniques has enabled a deeper exploration of their biosynthesis, metabolism, and physiological functions in a wider range of organisms, including mammals. nih.govresearchgate.net

Current research trajectories for this compound include investigating its role in membrane biophysics, its potential involvement in cellular signaling pathways, and its association with certain pathological conditions. nih.govresearchgate.net The ability to genetically manipulate the enzymes responsible for its synthesis and breakdown has opened new avenues for understanding its precise biological roles. researchgate.net

Interactive Data Table: Key Milestones in Steryl Glycoside Research

YearMilestoneOrganism/SystemSignificanceReference
1908 Isolation of ipuranolOlive treeFirst discovery of a glycosylated plant sterol. researchgate.netfrontiersin.orgresearchgate.net
Post-1908 Identification of ipuranolPlantIdentified as β-sitosteryl-D-glycoside. nih.govfrontiersin.org
Later Discovery of acylated steryl glycosidesSoybeans, potatoesExpanded the known diversity of steryl glycosides. nih.gov
Recent Demonstration of this compound synthesisMammalian tissuesConfirmed the endogenous production of this compound in animals. nih.govgerli.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H56O6 B1199719 Cholesteryl glucoside CAS No. 7073-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCJUNYLQOAIM-UQBZCTSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331472
Record name Cholesteryl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-61-2
Record name Cholesteryl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution in Biological Systems

Distribution in Prokaryotic Organisms

While steryl glycosides are relatively rare in the bacterial domain, cholesteryl glucoside and its derivatives are characteristic components of the cell membranes of several pathogenic bacteria. researchgate.netnih.gov These bacteria typically acquire cholesterol from their host environments as they lack the biosynthetic pathways to produce it themselves. plos.orgscirp.org

Helicobacter pylori : This bacterium, known for colonizing the human stomach, uniquely synthesizes cholesteryl α-glucosides. nih.govasm.orgnih.gov It absorbs cholesterol from host gastric epithelial cells and subsequently glucosylates it. asm.orgplos.org The primary forms found in H. pylori are cholesteryl-α-D-glucopyranoside (αCG), cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (αCAG), and cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG). nih.govoup.com The α-glycosidic linkage is an unusual feature for natural glycosides. nih.gov The presence of these cholesteryl glucosides is considered a characteristic feature of the species. nih.gov The biosynthesis of these compounds is initiated by the enzyme cholesterol-α-glucosyltransferase (CGT), encoded by the hp0421 gene, which transfers glucose from UDP-glucose to cholesterol. scirp.orgnih.gov

Mycoplasma gallinarum : This avian pathogen is another bacterium known to synthesize this compound. nih.govscirp.org The biosynthesis in M. gallinarum involves the transfer of glucose from uridine-5'-diphosphoglucose (UDP-glucose) to cholesterol that is bound to the cell membrane. nih.govkisti.re.kr This reaction is catalyzed by a membrane-associated enzyme that demonstrates a high affinity for UDP-glucose. nih.gov

Other Bacteria : Cholesteryl glycosides have also been identified in other bacteria, including species of Borrelia, the causative agents of Lyme disease and relapsing fever. For instance, Borrelia hermsii contains this compound. oup.com Borrelia burgdorferi, the agent of Lyme disease, synthesizes cholesteryl 6-O-acyl-β-D-galactopyranoside, a related glycolipid. plos.orgpnas.org The presence of these lipids is significant as Borrelia species are also dependent on their hosts for cholesterol. plos.orgnih.gov

In pathogenic bacteria, cholesteryl glucosides play crucial roles in host-pathogen interactions and bacterial survival.

Cell Wall Integrity and Morphology : In H. pylori, cholesteryl glucosides are vital components of the cell wall. asm.org Their absence, due to the deletion of the hp0421 gene, leads to altered cell morphology, compromised cell wall integrity, and increased permeability. asm.org The composition of these lipids also changes as the bacterium transitions from a spiral to a coccoid form, suggesting a role in morphological adaptation. oup.com

Pathogenicity and Immune Evasion : The cholesteryl glucosides of H. pylori are implicated in its pathogenicity. asm.orgplos.org They are involved in the translocation of virulence factors, such as CagA, into host cells. nih.gov Furthermore, these lipids help the bacterium evade the host immune system. tandfonline.com While some studies suggest they protect H. pylori from immune attack, others indicate that certain forms, like αCPG, can be recognized by invariant natural killer T (iNKT) cells, triggering an immune response. plos.org This dual role highlights the complex interplay between the bacterium and its host.

Antibiotic Resistance : The presence of cholesteryl glucosides in H. pylori contributes to its resistance to certain antibiotics. asm.org The depletion of these lipids renders the bacteria more susceptible to antibiotics like fosfomycin (B1673569) and polymyxin (B74138) B. asm.org

Predominance in Specific Bacterial Species (e.g., Helicobacter pylori, Mycoplasma gallinarum)

Distribution in Eukaryotic Organisms

Steryl glucosides are widely distributed in eukaryotes, particularly in plants, fungi, and algae. researchgate.netnih.govresearchgate.net In these organisms, the sterol component varies, with sitosterol (B1666911) being common in plants and ergosterol (B1671047) in fungi. researchgate.net

Steryl glycosides are common constituents in a wide array of plants, fungi, and algae. researchgate.netnih.govoup.comresearchgate.netmdpi.com Their function in these organisms is often related to membrane stability and adaptation to environmental stress, such as temperature changes. researchgate.netresearchgate.net The sugar moiety is typically D-glucopyranose in a β-anomeric configuration. researchgate.netresearchgate.net In many plants and algae, these steryl glucosides can be further acylated at the C6' position of the glucose. researchgate.netmdpi.com

While rarer than in plants, this compound is also found as a natural component in some mammalian tissues. researchgate.netlibretexts.org Its endogenous synthesis and presence have been notably documented in the central nervous system (CNS). researchgate.netnih.govresearchgate.net

Central Nervous System (CNS) : The brain is the organ with the highest concentration of cholesterol in the body, where it is essential for the structure and function of cell membranes, particularly in neurons and myelin. actaspsiquiatria.eslipotype.com The presence of this compound in the CNS has been identified, and its metabolism is linked to enzymes involved in sphingolipid degradation. researchgate.netresearchgate.netresearchgate.net

Synthesis Mechanisms : In mammalian cells, the synthesis of this compound does not appear to follow the same UDP-glucose dependent pathway seen in bacteria. scirp.orgnih.gov Instead, evidence points towards a "transglycosylation" reaction catalyzed by β-glucosidases, specifically glucocerebrosidase (GBA) and GBA2. nih.govresearchgate.netbidmc.org These enzymes, which are primarily involved in the degradation of glucosylceramide, can transfer the glucose moiety from glucosylceramide to cholesterol. nih.govresearchgate.net

GBA and GBA2 : GBA is a lysosomal enzyme, while GBA2 is a non-lysosomal β-glucosidase located on the cytosolic side of the endoplasmic reticulum and Golgi. nih.govbidmc.org Both enzymes can catalyze the formation of this compound from glucosylceramide and cholesterol. nih.govresearchgate.net The direction of the reaction (synthesis or degradation of this compound) is highly dependent on the local concentrations of the substrates. nih.gov For example, in conditions where cholesterol accumulates in lysosomes, such as Niemann-Pick type C disease, there is a marked increase in this compound formation via GBA. researchgate.netbidmc.org Conversely, inhibition of GBA2 leads to a decrease in cellular this compound levels. nih.govresearchgate.net

This transglycosylation mechanism reveals a novel metabolic link between sphingolipid and sterol metabolism in mammals. nih.gov

Data Tables

Table 1: Distribution of this compound and Related Glycolipids in Various Organisms

Organism Type Specific Organism Compound(s) Key Characteristics
Prokaryote Helicobacter pylori Cholesteryl-α-D-glucopyranoside (αCG), Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (αCAG), Cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) Unique α-glycosidic linkage; essential for cell wall integrity and pathogenicity. nih.govasm.orgoup.com
Prokaryote Mycoplasma gallinarum This compound Synthesized from UDP-glucose and membrane-bound cholesterol. nih.govkisti.re.kr
Prokaryote Borrelia burgdorferi Cholesteryl 6-O-acyl-β-D-galactopyranoside A galactoside derivative; immunogenic. pnas.orgnih.gov
Prokaryote Borrelia hermsii This compound One of the first spirochetes in which a cholesteryl glycoside was identified. plos.orgoup.com
Eukaryote Plants, Fungi, Algae Steryl glucosides (e.g., sitosteryl glucoside, ergosteryl glucoside), Acylated steryl glucosides Widespread; involved in membrane stability and stress response. researchgate.netnih.govresearchgate.netmdpi.com

| Eukaryote | Mammalian Cells (e.g., CNS) | Cholesteryl-β-D-glucopyranoside | Endogenously synthesized via transglycosylation by GBA and GBA2 enzymes. researchgate.netresearchgate.netnih.govresearchgate.net |

Table 2: Enzymes Involved in this compound Metabolism

Enzyme Organism(s) Substrates Product Location Function
Cholesterol-α-glucosyltransferase (CGT) Helicobacter pylori Cholesterol, UDP-glucose Cholesteryl-α-D-glucopyranoside Bacterial Membrane Initiates biosynthesis of cholesteryl glucosides. scirp.orgnih.gov
Cholesteryl-α-D-glucopyranoside acyltransferase (CGAT) Helicobacter pylori Cholesteryl-α-D-glucopyranoside, Phosphatidylethanolamine (B1630911) Cholesteryl-6-O-acyl-α-D-glucopyranoside Bacterial Outer Membrane Acylates this compound. nih.gov
Glucosyltransferase Mycoplasma gallinarum Cholesterol, UDP-glucose This compound Bacterial Membrane Biosynthesis of this compound. nih.gov
Glucocerebrosidase (GBA) Mammals Glucosylceramide, Cholesterol This compound, Ceramide Lysosome Transglycosylation reaction. nih.govresearchgate.netbidmc.org

| GBA2 | Mammals | Glucosylceramide, Cholesterol | this compound, Ceramide | Cytosolic face of ER/Golgi | Transglycosylation reaction. nih.govresearchgate.netbidmc.org |

Biosynthesis and Metabolism

Enzymatic Pathways and Key Enzymes

The biosynthesis of cholesteryl glucoside and its derivatives is a multi-step process orchestrated by specific enzymes. The initial and pivotal step is the glucosylation of cholesterol, which is then followed by further modifications like acylation or phosphatidylation.

Sterol Glucosyltransferases (CGTs/UGT80s)

Sterol glucosyltransferases (SGTs), also known as cholesteryl-glucosyltransferases (CGTs) or UGT80s, are the primary enzymes responsible for the initial synthesis of this compound. researchgate.net They catalyze the transfer of a glucose moiety from a donor molecule to the 3-β-hydroxyl group of a sterol, such as cholesterol. frontiersin.orglibretexts.org

In the bacterium Helicobacter pylori, the cholesterol-α-glucosyltransferase (CGT) is encoded by the hp0421 gene. researchgate.netrsc.orgnih.gov This enzyme is predominantly located on the bacterial inner membrane. nih.gov The synthesis of cholesteryl glucosides is a key factor for the bacterium to evade the host's immune response and establish colonization. researchgate.netresearchgate.net

In plants, such as Arabidopsis thaliana, two genes, UGT80A2 and UGT80B1, have been identified to encode UDP-Glc:sterol glycosyltransferases. oup.com These enzymes are involved in the synthesis of steryl glycosides (SGs), which are important for plant growth and stress responses. oup.comfrontiersin.org Similarly, a gene encoding a sterol glucosyltransferase, SGTL1, has been cloned from the medicinal plant Withania somnifera. cimap.res.in In yeasts like Saccharomyces cerevisiae, the gene UGT51 (also known as YLR189C) encodes a sterol glucosyltransferase. nih.govyeastgenome.org

The following table summarizes the genes encoding for sterol glucosyltransferases in different organisms.

OrganismGeneEnzyme
Helicobacter pylorihp0421Cholesterol-α-glucosyltransferase (CGT)
Arabidopsis thalianaUGT80A2, UGT80B1UDP-Glc:sterol glycosyltransferase
Withania somniferaSGTL1Sterol glucosyltransferase
Saccharomyces cerevisiaeUGT51 (YLR189C)Sterol glucosyltransferase

Sterol glucosyltransferases generally exhibit specificity for their substrates. In bacteria like Mycoplasma gallinarum, the biosynthesis of this compound proceeds via the transfer of glucose from uridine-5'-diphosphoglucose (UDP-glucose) to membrane-bound cholesterol. nih.gov The enzyme shows a high affinity for UDP-glucose. nih.gov

In H. pylori, the CGT enzyme encoded by hp0421 catalyzes the transfer of glucose to the 3β-hydroxyl group of cholesterol, forming cholesteryl α-D-glucopyranoside (αCG). rsc.org This reaction mechanism involves the formation of an α-glycosidic bond. researchgate.net

Plant SGTs also utilize UDP-glucose as the sugar donor. nih.gov The SGT from Withania somnifera demonstrates broad specificity for various sterols with a 3β-OH group but is inactive with UDP-galactose. nih.govcimap.res.incornell.edu The reaction follows a sequential ordered mechanism where UDP-glucose binds first, followed by the sterol. nih.gov In Arabidopsis, UGT80A2 and UGT80B1 display differing substrate specificities, with UGT80A2 being responsible for the synthesis of major steryl glycosides and UGT80B1 for minor ones. frontiersin.org

Characterization and Gene Encoding

Acyltransferases and Phosphatidyltransferases

Following the initial glucosylation of cholesterol, the resulting this compound can undergo further modifications, primarily through the action of acyltransferases and potentially phosphatidyltransferases, leading to the formation of more complex glycolipids.

In Helicobacter pylori, cholesteryl α-glucoside (αCG) serves as a precursor for the synthesis of cholesteryl 6'-acyl α-glucoside (αCAG) and cholesteryl 6'-phosphatidyl α-glucoside (αCPG). researchgate.netrsc.orgnih.gov An acyl group is transferred to the 6'-hydroxyl group of the glucose moiety of αCG to form αCAG. researchgate.netrsc.org Similarly, the attachment of a phosphatidyl group at the same position results in the formation of αCPG. researchgate.netrsc.org These modifications are crucial for the bacterium's interaction with the host. researchgate.net The acyl chain for αCAG is often derived from host cell phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov

The enzyme responsible for the synthesis of αCAG in H. pylori has been identified as cholesteryl α-D-glucopyranoside acyltransferase (CGAT). nih.gov This enzyme is encoded by the hp0499 gene. nih.govresearchgate.netnih.gov CGAT is a bifunctional enzyme that can hydrolyze phospholipids and subsequently transfer the acyl group to αCG. nih.govnih.gov It is mainly found in the outer membrane of the bacterium and can be secreted into host cells via outer membrane vesicles. nih.govresearchgate.netnih.govsigmaaldrich.com The enzyme that synthesizes αCPG has not yet been definitively identified, but it is believed to also be a type of phospholipase that uses PE as a substrate, similar to CGAT. nih.gov

The following table provides an overview of the enzymes involved in the further modification of this compound in H. pylori.

ProductPrecursorEnzymeGene
Cholesteryl acyl glucoside (αCAG)Cholesteryl α-glucoside (αCG)Cholesteryl α-D-glucopyranoside acyltransferase (CGAT)hp0499
Cholesteryl phosphatidyl glucoside (αCPG)Cholesteryl α-glucoside (αCG)Not yet identified (presumed phospholipase)Not yet identified
Role in Cholesteryl Acyl Glucoside (αCAG) and Cholesteryl Phosphatidyl Glucoside (αCPG) Formation

Glucocerebrosidases (GBAs) in Mammalian this compound Synthesis

In mammals, the synthesis of this compound is a notable exception to the typical glycosylation pathways observed in other kingdoms, as it does not rely on UDP-glucose as the direct glucose donor. nih.govnih.gov Instead, the biosynthesis is catalyzed by glucocerebrosidases (GBAs), enzymes primarily known for their hydrolytic role in the lysosome. nih.govresearchgate.netportlandpress.com These enzymes facilitate a transglucosylation reaction, transferring a glucose moiety from a donor molecule to cholesterol. portlandpress.comfrontiersin.orgfrontiersin.org

Mammalian cells express multiple GBA isoforms, with GBA1, GBA2, and GBA3 being the most characterized in this context. researchgate.netnih.govmdpi.com

GBA1 (Acid β-glucosidase): This is the lysosomal glucocerebrosidase. researchgate.net Its deficiency is the underlying cause of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. nih.gov Research has shown that GBA1 can catalyze the transfer of glucose from glucosylceramide (GlcCer) to cholesterol, forming cholesteryl β-D-glucoside (β-ChlGlc). nih.govresearchgate.net Overexpression of GBA1 in human fibroblasts leads to increased this compound synthesis, while cells from patients with Type 2 Gaucher disease, who have severe GBA1 defects, exhibit very low levels of this activity. nih.govresearchgate.net The optimal pH for this synthetic activity by GBA1 is approximately 5.3. nih.govresearchgate.net

GBA2 (Non-lysosomal β-glucosidase): Located outside the lysosome, primarily at the endoplasmic reticulum and Golgi apparatus, GBA2 also participates in this compound metabolism. nih.gov Like GBA1, it can catalyze the transglucosylation from GlcCer to cholesterol. nih.govbidmc.org Under normal physiological conditions, GBA2, a cytosol-facing enzyme, is believed to be a primary generator of this compound. bidmc.org

GBA3 (Cytosolic β-glucosidase): While less studied in the context of this compound synthesis than GBA1 and GBA2, GBA3 is another β-glucosidase present in some tissues that can degrade GlcCer and has been examined for its potential role in this pathway. nih.gov

The synthetic and hydrolytic activities of these GBAs are dependent on the local concentrations of substrates and acceptors. nih.gov In environments rich in cholesterol and glucosylceramide, such as lipid rafts, transglucosylation is favored. portlandpress.com Conversely, under other conditions, the hydrolytic activity of these enzymes, breaking down either glucosylceramide or this compound, predominates. frontiersin.orgfrontiersin.org This dual functionality highlights the versatility of GBAs in lipid metabolism. nih.gov

Precursors and Substrate Utilization

The synthesis of this compound is dependent on the availability of specific precursor molecules: a cholesterol acceptor, a glucose donor, and, for acylated forms, an acyl donor.

Many microorganisms, particularly certain bacteria, are auxotrophic for cholesterol, meaning they cannot synthesize it and must acquire it from their environment, often from a host organism. nih.govnih.gov

Helicobacter pylori , a bacterium that colonizes the human stomach, is a prime example. It actively takes up cholesterol from the host's gastric epithelial cells. nih.govrsc.orgresearchgate.net Once assimilated into its membrane, H. pylori utilizes this cholesterol as a substrate for the synthesis of cholesteryl α-glucoside derivatives. nih.govrsc.org The initial step is the α-glucosylation of the 3β-hydroxyl group of cholesterol, catalyzed by a cholesterol-α-glucosyltransferase (CGT), an enzyme encoded by the hp0421 gene. nih.govrsc.orgresearchgate.net This initial product, cholesteryl α-D-glucopyranoside, serves as the precursor for further modifications. nih.gov

Mycoplasma gallinarum also incorporates host cholesterol into its membrane, where it serves as the acceptor for glucose in the synthesis of this compound. asm.orgnih.gov The enzymatic activity for this process is membrane-associated and requires that the cholesterol be bound to the membrane to participate in the reaction. asm.orgnih.gov

The source of the glucose moiety for this compound synthesis varies significantly between different organisms.

UDP-glucose: In many microorganisms and plants, uridine-5'-diphosphoglucose (UDP-glucose) is the direct glucose donor. asm.orgbibliotekanauki.pl For instance, the biosynthesis of this compound in Mycoplasma gallinarum proceeds via the transfer of glucose from UDP-glucose to membrane-bound cholesterol. asm.orgnih.gov This reaction is specific for UDP-sugars, with UDP-galactose also being able to serve as a donor to form cholesteryl galactoside. asm.orgnih.gov Similarly, the enzyme UDPG:sterol glucosyltransferase is well-studied in plants for this purpose. bibliotekanauki.pl

Glucosylceramide (GlcCer): In stark contrast, mammalian synthesis of this compound does not use UDP-glucose. nih.govnih.gov Instead, glucosylceramide (GlcCer) serves as the primary glucose donor. nih.govjst.go.jp The GBA enzymes catalyze a transglucosylation reaction, moving the glucose from GlcCer to cholesterol. nih.govportlandpress.combidmc.org This was confirmed in studies using labeled GlcCer, which resulted in the formation of labeled this compound. nih.gov This discovery revealed a novel metabolic function for GlcCer beyond its role as an intermediate in glycosphingolipid metabolism. nih.gov Studies have shown that the effectiveness of GlcCer as a donor can depend on its fatty acid chain length; for example, short-chain (C8:0) GlcCer and mono-unsaturated GlcCer are particularly effective donors for GBA1-mediated cholesterol glucosylation. nih.govresearchgate.netjensenlab.org

Following the initial glucosylation of cholesterol, the resulting this compound can be further modified by acylation, typically at the 6'-position of the glucose moiety, to form acylated cholesteryl glucosides (ACGs). The source of the acyl group shows specificity.

Phospholipids: In some organisms, phospholipids are the preferred acyl donors. Research on Helicobacter pylori has shown that these bacteria can hijack phospholipids from the host cell membrane to synthesize cholesteryl 6'-acyl α-glucosides (CAGs). nih.govrsc.orgrsc.org Phosphatidylethanolamine (PE) has been identified as a primary source for the acyl chains in this process. rsc.org Similarly, a membrane-bound enzyme from eggplant (Solanum melongena) leaves can utilize various phosphoglycerolipids, including phosphatidylethanolamine and phosphatidylcholine, as acyl donors for the acylation of this compound. nih.govfrontierspartnerships.org In this plant enzyme, 1,2-dimyristoylphosphatidic acid was found to be a particularly effective acyl donor. nih.gov

Digalactosyldiacylglycerols (DGDG): In other organisms, particularly plants like oats (Avena sativa), digalactosyldiacylglycerols are the most effective acyl donors for the acylation of cholesteryl β-D-glucoside. bibliotekanauki.plnih.govsigmaaldrich.com This reaction is catalyzed by an acyllipid:sterol glucoside acyltransferase. bibliotekanauki.plnih.gov

It is noteworthy that in these instances, the acylation process does not appear to require "high-energy" donors like acyl-CoA, but instead utilizes complex lipids as the source of the fatty acid. rsc.orgbibliotekanauki.pl

Glucose Donors (e.g., UDP-glucose, Glucosylceramide)

Regulation of Biosynthesis and Metabolic Interplay

The synthesis of this compound is a regulated process, influenced by cellular conditions and the interplay with other metabolic pathways.

In human fibroblasts, the synthesis of this compound is notably induced by heat shock. researchgate.netbioone.org This rapid increase in this compound levels occurs before the activation of heat shock transcription factor 1 (HSF1) and the subsequent expression of heat shock protein 70 (HSP70). nih.govresearchgate.net This suggests that this compound may function as a lipid mediator in the cellular stress response. nih.govjst.go.jp The proposed mechanism involves heat-induced changes in membrane fluidity, which in turn could activate the membrane-associated sterol glucosyltransferase (GBA) activity. jst.go.jpbioone.org

The regulation of this compound levels is intrinsically linked to the balance between the synthetic (transglucosylation) and hydrolytic activities of GBA enzymes. frontiersin.orgfrontiersin.org The local availability of the substrates—cholesterol and the glucose donor (GlcCer in mammals)—is a key determinant of the reaction direction. nih.gov For example, in lysosomal storage diseases where cholesterol (like in Niemann-Pick type C disease) or GlcCer (like in Gaucher disease) accumulates, an increase in this compound formation is observed. nih.govbidmc.org This demonstrates a direct metabolic interplay between sterol and sphingolipid pathways. nih.gov

In Helicobacter pylori, the biosynthesis of its unique cholesteryl α-glucoside derivatives is crucial for its pathogenicity. The bacterium acquires host cholesterol and phospholipids to produce these glycolipids, which then help in the formation of membrane lipid rafts. nih.govrsc.org These rafts are important for the delivery of virulence factors, such as CagA, into the host cell. nih.gov This indicates that the regulation of this compound synthesis in H. pylori is interconnected with its mechanisms for host interaction and virulence. nih.govnih.gov

Structural Variants and Derivatives

Stereochemistry of Glycosidic Linkages (α- versus β-Glucosides)

The orientation of the glycosidic bond linking cholesterol to the glucose moiety defines two primary stereoisomers: cholesteryl α-glucoside and cholesteryl β-glucoside. This linkage involves the anomeric carbon of glucose (C-1) and the 3β-hydroxyl group of cholesterol. The distinction between the alpha (α) and beta (β) configuration is determined by the orientation of the bond relative to the stereocenter furthest from the anomeric carbon within the sugar ring. numberanalytics.comwikipedia.org

α-Glucosidic Bond : In the α-anomer, the bond from the anomeric carbon projects in the opposite direction to the CH₂OH group (at C-5) of the glucose. numberanalytics.com This axial orientation is a distinguishing feature of the cholesteryl glucosides found in the bacterium Helicobacter pylori. asm.orgnih.gov The synthesis of these α-linked cholesteryl glycosides has been a focus of research, with methods developed to achieve high α-selectivity. mdpi.comrsc.org

β-Glucosidic Bond : In the β-anomer, the glycosidic bond is in the same direction as the CH₂OH group. numberanalytics.com This equatorial orientation is the form expected to be produced in vertebrates, where biosynthesis is catalyzed by enzymes such as glucocerebrosidase (GBA) using glucosylceramide as a glucose donor. nih.gov The natural occurrence of cholesteryl β-D-glucoside has been confirmed in animal tissues, including embryonic chicken brain. nih.gov

The stereochemistry of the glycosidic linkage significantly impacts the molecule's three-dimensional structure and its biological properties. numberanalytics.com X-ray crystallography studies have revealed that the carbohydrate headgroup of cholesteryl α-glucoside orients perpendicular to the cholesterol backbone, a direct consequence of the α-linkage. acs.org This structural difference between anomers is critical for their recognition and function in biological systems.

Functionalization at the Glucose Moiety (e.g., Acylation, Phosphorylation)

The glucose unit of cholesteryl glucoside serves as a platform for further chemical modification, primarily through acylation and phosphorylation. These functionalizations create a diverse family of this compound derivatives, most notably identified in Helicobacter pylori. asm.orgacs.org

Acylation: Acylated cholesteryl glucosides (ACGs or CAGs) are formed by the esterification of a fatty acid to one of the hydroxyl groups on the glucose moiety, typically at the C-6 position. acs.orgoup.com This results in compounds such as cholesteryl-6-O-acyl-α-D-glucopyranoside. asm.org Research has identified several fatty acids that can be incorporated:

Tetradecanoic acid (14:0) asm.orgacs.org

Palmitic acid (16:0) rsc.orgresearchgate.net

Lauric acid (12:0) rsc.org

Stearic acid (18:0) rsc.org

Oleic acid (18:1) rsc.org

These acylated derivatives are a major component of the lipid profile of H. pylori, accounting for approximately 25% of the total lipid content. asm.orgacs.org The synthesis of these molecules for research purposes can be achieved through methods like regioselective enzymatic acylation. acs.orgresearchgate.net

Phosphorylation: Phosphorylated derivatives, known as cholesteryl phosphatidyl-glucosides (CPGs), represent another significant modification. In these molecules, a phosphatidyl group is attached to the glucose, also typically at the C-6 position. acs.orgacs.orgresearchgate.net The structure of the most plausible CPG found in H. pylori was identified as cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside. asm.orgacs.org The lipid portion of the phosphatidyl group itself can vary, adding another layer of structural diversity. acs.org The absolute stereochemistry of the predominant native CPG from H. pylori has been determined through a combination of metabolic isolation, enzymatic degradation, and total synthesis. acs.orgsinica.edu.tw

These functionalizations at the glucose moiety are critical, as they modulate the physicochemical properties of the molecule and are implicated in the biological activity and pathogenicity of organisms like H. pylori. rsc.orgresearchgate.net

Structural Elucidation Methodologies in Research Context

Determining the precise structure of this compound and its derivatives requires a combination of sophisticated analytical techniques, primarily mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography. psu.edu

Mass Spectrometry (MS): MS is fundamental for determining the molecular weight and elemental composition of these glycolipids. banglajol.info

Techniques : Electrospray ionization (ESI) is a common ionization method due to the polarity of these molecules. bioone.orgnih.gov ESI coupled with tandem mass spectrometry (ESI-MS/MS) allows for detailed structural analysis through controlled fragmentation. frontiersin.orgnih.gov Fast-atom bombardment-mass spectrometry (FAB-MS) has also been utilized. asm.org

Analysis : In positive ion mode, cholesteryl glucosides are often detected as sodium adducts [M+Na]⁺. asm.orgresearchgate.net The fragmentation patterns in MS/MS spectra are highly informative, revealing the loss of the glucose moiety ([SG-Glc+H]⁺) and providing a fingerprint characteristic of the sterol backbone. nih.govfrontiersin.org This allows researchers to identify not only the core structure but also the nature and position of acyl or phosphatidyl modifications. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the definitive data for establishing the atom-by-atom connectivity and stereochemistry of the molecule. banglajol.info

¹H NMR : Proton NMR spectra are used to identify key hydrogen atoms. The signal for the olefinic proton at C-6 of the cholesterol ring (δ ~5.3 ppm) and the anomeric proton at C-1 of glucose are particularly important. nih.govbanglajol.info

Stereochemistry Determination : The stereochemistry of the glycosidic bond is determined by the coupling constant (J-value) between the H-1 and H-2 protons of the glucose ring. A large coupling constant (e.g., 7.8 Hz) is characteristic of a trans-diaxial relationship, confirming a β-linkage. nih.gov A smaller coupling constant is indicative of an α-linkage. researchgate.net

¹³C NMR : Carbon NMR is used to identify all carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is a key indicator of the linkage type, with a signal around 99.14 ppm confirming an α-linkage in one study. researchgate.net

2D NMR : Techniques like ¹H-¹H shift correlation spectroscopy (COSY) are used to confirm the connectivity between protons within the molecule. asm.org

X-ray Crystallography: When a compound can be crystallized, X-ray crystallography offers an unambiguous determination of its three-dimensional structure. brainly.comresearchgate.net This technique was instrumental in confirming the distinct structural features of the α- and β-anomers of this compound. acs.org Specifically, it provided definitive evidence for the perpendicular orientation of the glucose headgroup relative to the cholesterol backbone in the α-isomer, a crucial detail for understanding its molecular interactions. acs.org

Interactive Data Tables

Table 1: Key ¹H-NMR Chemical Shifts for this compound Anomers

This table summarizes representative proton NMR signals used to identify and differentiate this compound stereoisomers in research.

ProtonCholesteryl β-glucoside (δ ppm) nih.govCholesteryl α-glucoside (δ ppm) researchgate.netSignificance
Glc H-1 (Anomeric) 4.44 (d, J=7.8 Hz)5.4 (d)The coupling constant (J) is the primary indicator of α- vs. β-linkage.
Chol H-3 3.58 (m)-Oxymethine proton at the site of glycosidic linkage.
Chol H-6 (Olefinic) 5.38 (d)-Characteristic proton of the cholesterol B-ring double bond.

Note: '-' indicates data not specified in the cited source. δ (ppm) are chemical shifts; multiplicity (d=doublet, m=multiplet) and coupling constants (J in Hz) are provided where available.

Table 2: Characteristic Ions in Mass Spectrometry of this compound

This table shows common ions observed during the mass spectrometric analysis of this compound and its derivatives.

CompoundIonization ModeObserved Ion (m/z)DescriptionSource(s)
Cholesteryl α-glucosideESI571.37[M+Na]⁺ researchgate.net
Cholesteryl α-glucosideESI566.43[M+NH₄]⁺ researchgate.net
Cholesteryl α-glucosideFAB571[M+Na]⁺ asm.org
Cholesteryl β-glucosideESI/TOF-MS593.4[M+HCOO]⁻ bioone.org
Cholesteryl-6-O-phosphatidyl-α-glucosideFAB725[M+Na]⁺ asm.org

m/z = mass-to-charge ratio; M = parent molecule.

Biological Functions and Mechanistic Roles

Role in Microbial Physiology and Pathogenesis

The synthesis of cholesteryl glucosides is a key survival strategy for H. pylori, enabling it to maintain its structural integrity, resist environmental stresses, and establish chronic infection by modulating host responses. nih.govnih.gov

Cholesteryl glucosides are vital components of the H. pylori cell wall, contributing significantly to its structural integrity and homeostasis. nih.govnih.gov The absence of these lipids, due to the deletion of the gene hp0421 which encodes the enzyme cholesteryl-α-glucoside transferase (CGT), leads to a remarkable increase in the permeability of the bacterial cell wall. nih.govnih.gov This increased permeability suggests that cholesteryl glucosides interact with peptidoglycan domains to maintain the architectural soundness of the H. pylori cell wall. nih.gov Studies have shown that bacteria grown without cholesterol, and therefore lacking cholesteryl glucosides, exhibit increased susceptibility to certain antibiotics and bile salts. nih.govtandfonline.com This highlights the critical role of these host-derived lipids in forming ordered, stable membrane units that protect the bacterium from external threats. nih.gov

Table 1: Impact of Cholesteryl Glucoside Deficiency on H. pylori Membrane Properties

FeatureObservation in Wild-Type H. pyloriObservation in H. pylori Lacking Cholesteryl Glucosides (e.g., Δhp0421 mutant)Reference(s)
Cell Wall Permeability Normal, regulated permeabilitySignificantly increased permeability to substances like ethidium (B1194527) bromide nih.govnih.gov
Membrane Integrity Maintains structural integrity, forming ordered cell wall unitsImpaired integrity, loss of ordered cell wall domains nih.gov
Resistance Normal resistance to certain antibiotics and bile saltsIncreased susceptibility to antibiotics (e.g., fosfomycin (B1673569), polymyxin (B74138) B) and other antimicrobial agents nih.govtandfonline.com

The characteristic spiral or helical shape of H. pylori is crucial for its motility and ability to colonize the gastric mucosa. Cholesteryl glucosides are essential for maintaining this typical morphology. nih.govplos.org Deletion of the gene responsible for CG synthesis results in a significant alteration of the bacterium's shape, with an increase in aberrant coccoid forms. nih.govnih.govplos.org This morphological change negatively impacts the bacterium's pathogenic potential. nih.gov The cell wall, a dynamic structure, relies on the presence of cholesteryl glucosides for its proper composition and architecture. nih.govnih.govfrontiersin.org The loss of these lipids impairs the normal physiology and virulence of H. pylori, underscoring the link between host cholesterol utilization, cell morphology, and pathogenicity. nih.gov

Cholesteryl glucosides are at the forefront of the host-pathogen interface, mediating complex interactions that often subvert the host's immune system and facilitate infection.

H. pylori utilizes its this compound derivatives to interact with and modulate host immune cells. Specifically, cholesteryl 6'-O-acyl α-glucoside (a type of CAG) is recognized by the Macrophage Inducible C-type Lectin (Mincle, also known as Clec4e), a pattern recognition receptor on myeloid cells like macrophages and dendritic cells. nih.govnih.govmdpi.com This recognition can trigger pro-inflammatory responses, including the production of cytokines such as TNF-α and IL-6. nih.gov

Furthermore, cholesteryl glucosides are recognized as antigens by invariant Natural Killer T (iNKT) cells, a specialized subset of T cells that recognize lipid antigens presented by the CD1d molecule. plos.orgnih.gov This interaction can elicit a potent immune response, characterized by the production of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines. plos.orgresearchgate.net The activation of iNKT cells can occur through two pathways: a Mincle-dependent pathway that relies on IL-12 signaling from antigen-presenting cells (APCs), and a Mincle-independent pathway dominated by direct T-cell receptor (TCR) signaling. nih.govresearchgate.net This dual recognition system highlights the complex immunomodulatory role of cholesteryl glucosides, which can both trigger and potentially shape the host's inflammatory response to the infection. nih.govmdpi.comresearchgate.net The abundant presence of these glucosylated cholesterols in the bacterial membrane is also thought to inhibit phagocytosis and T-cell activation, providing an immune escape mechanism for the pathogen. mdpi.comnih.gov

Table 2: Interaction of Cholesteryl Glucosides with Host Immune Receptors

Host ReceptorBacterial LigandCellular OutcomeImmune Response ModulationReference(s)
Mincle (Clec4e) Cholesteryl 6'-O-acyl α-glucoside (CAG)Activation of macrophages and dendritic cells; production of pro-inflammatory cytokines (TNF-α, IL-6)Exacerbates gastric inflammation by triggering C-type lectin receptors nih.govnih.govmdpi.com
CD1d / iNKT cell TCR Cholesteryl α-glucosides (e.g., αCPG, CAG)Activation of invariant Natural Killer T (iNKT) cellsElicits production of Th1 (IFN-γ) and Th2 (IL-4) cytokines, contributing to gastric inflammation plos.orgnih.govresearchgate.net

One of the most critical virulence factors of H. pylori is the cytotoxin-associated gene A (CagA) protein, which is injected into host gastric epithelial cells via a type IV secretion system (T4SS). nih.govmdpi.com The translocation of CagA is highly dependent on cholesterol and the formation of cholesteryl glucosides. nih.govnih.govresearchgate.net H. pylori synthesizes cholesteryl glucosides at the host-pathogen contact site, which then interfere with the host membrane's physical state. nih.gov These bacterial glycolipids promote the formation and clustering of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. nih.govnih.govnih.gov These reorganized lipid raft platforms are essential for the proper assembly and function of the T4SS, thereby facilitating the efficient translocation of CagA into the host cell. mdpi.comnih.gov A deficiency in this compound synthesis greatly reduces T4SS-associated activities, including CagA translocation and subsequent host cell signaling events. nih.gov

H. pylori is auxotrophic for cholesterol, meaning it must scavenge this lipid from the host gastric environment. digitellinc.comnih.gov The bacterium has evolved sophisticated strategies to not only acquire host cholesterol but also other lipids, such as phospholipids (B1166683), from the membranes of epithelial cells. nih.govrsc.org This hijacking of host lipids is crucial for the biosynthesis of its diverse array of this compound derivatives. rsc.org For instance, H. pylori acquires phospholipids from host cells to synthesize CAGs with longer and/or unsaturated fatty acid chains. nih.govrsc.org This remodeling of the CAG acyl chain composition is not random; it serves to enhance the formation of lipid rafts, which in turn boosts the translocation of the CagA virulence factor. rsc.orgnih.govrsc.org This demonstrates a remarkable interplay where the pathogen co-opts host resources to create modified lipids that remodel the host membrane to enhance its own virulence. digitellinc.comrsc.orgnih.gov

Facilitation of Virulence Factor Translocation (e.g., CagA in H. pylori)

Role in Eukaryotic Cellular Processes (Mechanistic Studies)

Influence on Membrane Biophysical Properties and Lipid Raft Dynamics

The glycosylation of cholesterol at its 3β-hydroxyl group fundamentally alters the molecule's biophysical characteristics, leading to significant changes in the properties of the cell membrane. researchgate.netnih.gov The addition of the bulky, hydrophilic glucose head group modifies how the sterol interacts with neighboring lipids. researchgate.net While this compound can increase the order of the hydrophobic region in certain phospholipid bilayers, its ability to induce order is markedly less efficient than that of cholesterol, particularly in bilayers rich in sphingolipids. nih.gov

Differential scanning calorimetry and fluorescence quenching studies have provided detailed insights into these effects. Research shows that in multicomponent lipid bilayers designed to mimic cell membranes, cholesteryl glycosides have a lower capacity to stabilize ordered, sphingomyelin-rich domains (lipid rafts) against temperature changes when compared to cholesterol. nih.gov Instead, glycosylation appears to shift the lateral distribution of the sterol away from highly ordered domains and towards less ordered, glycerophospholipid-rich regions of the membrane. nih.gov

However, the context of its formation is crucial. In artificial liposomes, the enzymatic transfer of a glucose moiety from glucosylceramide to cholesterol has been shown to alter the membrane's physical properties, leading to the formation of thermostable, solid-ordered domains. jst.go.jpmendeley.com In pathogenic bacteria that acquire host cholesterol, the synthesis of cholesteryl glucosides and their derivatives is a key strategy for remodeling the bacterial membrane. For instance, in Helicobacter pylori, the production of cholesteryl 6′-acyl α-glucosides (CAGs) using fatty acids from host phospholipids enhances the formation of lipid rafts in the bacterial membrane. nih.govrsc.org This remodeling is critical for the function of virulence factors.

Involvement in Cellular Stress Response Mechanisms (e.g., Heat Shock Response)

This compound has been identified as a key lipid mediator in the cellular response to stress, particularly heat shock. bioone.org In human fibroblast cells, exposure to heat stress (e.g., 42°C) triggers a rapid synthesis and accumulation of this compound within minutes. bioone.orgnih.gov This synthesis is considered a very early event in the stress-response cascade, occurring before the activation of major stress-related transcription factors. jst.go.jp

The proposed mechanism suggests that heat stress increases the fluidity of the cell membrane, which in turn activates a membrane-bound sterol glucosyltransferase. bioone.orgresearchgate.net This enzyme catalyzes the formation of this compound. The subsequent accumulation of this glycolipid acts as a signal that leads to the activation of Heat Shock Transcription Factor 1 (HSF1). researchgate.netmedchemexpress.com Activated HSF1 then mediates the transcriptional induction of heat shock genes, resulting in the production of protective proteins like Heat Shock Protein 70 (HSP70). researchgate.netmedchemexpress.com

Notably, the direct addition of this compound to cultured human fibroblasts, even without heat stress, has been shown to induce HSF1 activation and the subsequent expression of HSP70. bioone.orgresearchgate.net This finding supports its role as a direct signaling molecule in the heat shock pathway, enhancing the cell's tolerance to high temperatures. bioone.org

Interplay with Host Lipid Metabolism Pathways

The synthesis and function of this compound are deeply intertwined with host lipid metabolism. In mammalian cells, this compound can be synthesized endogenously through a transglycosylation reaction catalyzed by β-glucosidases (GBAs), such as glucocerebrosidase. nih.gov This reaction uses glucosylceramide, a key sphingolipid, as the glucose donor to cholesterol. jst.go.jp This metabolic link places this compound at a crossroads between sterol and sphingolipid pathways.

The interplay is particularly evident in the context of host-pathogen interactions. Several pathogenic bacteria, including Helicobacter pylori and Borrelia burgdorferi, are auxotrophic for cholesterol and must scavenge it from their eukaryotic hosts. nih.govtandfonline.complos.org H. pylori, for example, actively extracts cholesterol from the host cell membrane and uses its cholesterol-α-glucosyltransferase to convert it into cholesteryl glucosides. tandfonline.comfrontiersin.org

Furthermore, H. pylori can hijack host phospholipids to further modify these glycolipids, creating cholesteryl 6′-acyl α-glucosides (CAGs) and cholesteryl 6′-phosphatidyl α-glucosides (CPGs). nih.govrsc.org The acyl chains of these modified glucosides often reflect the fatty acid composition of the host cell, demonstrating a direct appropriation of host lipid components to enhance bacterial virulence. nih.gov This remodeling of the bacterial membrane with host-derived lipids helps the pathogen evade the host immune system and facilitates the delivery of virulence factors. nih.govtandfonline.com

Research Findings Summary

CategoryModel SystemKey FindingCitations
Membrane Biophysics Artificial Lipid Bilayers (POPC, PSM)Glycosylation of cholesterol reduces its ability to order sphingolipid-rich domains and shifts its distribution toward less ordered regions. nih.gov
Membrane Biophysics Artificial LiposomesThe enzymatic production of this compound from cholesterol and glucosylceramide forms thermostable, solid-ordered domains. jst.go.jpmendeley.com
Lipid Raft Dynamics Helicobacter pyloriSynthesis of cholesteryl 6′-acyl α-glucosides using host fatty acids promotes lipid raft formation in the bacterial membrane, enhancing virulence. nih.govrsc.org
Heat Shock Response Human Fibroblasts (TIG-3)Heat shock rapidly induces the synthesis of this compound, which precedes and leads to the activation of HSF1 and induction of HSP70. jst.go.jpbioone.orgnih.govresearchgate.net
Host Lipid Metabolism Mammalian CellsThis compound is formed via transglycosylation from cholesterol and glucosylceramide, a reaction catalyzed by β-glucosidase 1. nih.gov
Host-Pathogen Interplay Helicobacter pylori & Host CellsH. pylori acquires cholesterol and phospholipids from host cells to synthesize various this compound derivatives essential for its survival and pathogenicity. nih.govtandfonline.comfrontiersin.org

Analytical and Research Methodologies

Extraction and Purification Techniques for Cholesteryl Glucosides from Biological Samples

The initial step in studying cholesteryl glucoside from biological sources is its effective extraction and purification. A common method involves lipid extraction from cell pellets using a chloroform-methanol mixture. asm.org This is often followed by purification steps to separate the glycolipid fraction from other lipids. asm.org For instance, in studies with Helicobacter pylori, lipids are extracted with a chloroform-methanol solution, and the resulting extract is then purified. asm.org

Further purification can be achieved through column chromatography using a silicic acid column, such as Iatrobeads. asm.org The lipids are applied to the column in chloroform, and a series of solvents with increasing polarity, such as chloroform, chloroform-acetone, acetone, acetone-methanol, and methanol, are used for elution. asm.org This allows for the separation of neutral lipids, glycolipids, and phospholipids (B1166683). asm.org

In some cases, a saponification step is employed to hydrolyze esterified forms of sterols, followed by extraction with a hexane-diethyl ether mixture. researchgate.net This is particularly useful when analyzing both free and glucosylated sterols in food samples. researchgate.net For the analysis of this compound in the yeast Candida bogoriensis, lipids were extracted using a mixture of chloroform, methanol, and 1 M HCl. nih.gov

Spectroscopic and Chromatographic Characterization Techniques

Once extracted and purified, a combination of spectroscopic and chromatographic techniques is employed to identify, quantify, and structurally characterize this compound.

Mass Spectrometry (MS, Tandem MS, ESI-MS/MS) for Identification and Quantification

Mass spectrometry is a cornerstone for the sensitive detection and identification of this compound. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a particularly powerful tool for this purpose. nih.gov It allows for the monitoring of both steryl glucosides (SGs) and acyl steryl glucosides (ASGs). nih.gov The technique has been shown to provide molar composition data comparable to that obtained by gas chromatography with flame ionization detection (GC-FID), indicating a similar mass spectral response per molar amount for different molecular species of SGs and ASGs. nih.gov

In studies on Helicobacter pylori, fast atom bombardment-mass spectrometry (FAB-MS) has been used to determine the molecular weight of this compound derivatives. asm.org For example, an ion peak at m/z 571 can be assigned to the sodium adduct of cholesteryl α-D-glucopyranoside. asm.org More recently, ultrahigh-performance liquid chromatography-mass spectrometry (UPLC-MS) has provided a highly sensitive method for the structural determination and quantitative characterization of all this compound derivatives (CGds) in H. pylori. nih.gov This method offers significant advantages in detection sensitivity and the ability to isolate various CGds. nih.gov The errors for the precursor m/z and relative isotope abundance obtained by UPLC-MS are typically less than 5 ppm and 5%, respectively. nih.gov

Chemical ionization mass spectrometry has also been employed to compare isolated this compound with synthesized standards, confirming their identical chemical nature. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. 1H-NMR and 13C-NMR are used to confirm the structure of the molecule, including the stereochemistry of the glycosidic linkage. asm.orgresearchgate.net For example, in cholesteryl α-D-glucopyranoside from H. pylori, a small coupling constant (J = 4 Hz) of the anomeric proton in the 1H-NMR spectrum indicates an α-glycosidic linkage. asm.org The C1 conformation of the glucose residue can be confirmed by large coupling constants between vicinal protons. asm.org 1H-1H shift correlation spectroscopy (COSY) and J-resolved 2D spectra are also utilized to assign proton signals. asm.org

Chromatographic Separations (Thin Layer Chromatography, High Performance Liquid Chromatography, Gas Chromatography)

Various chromatographic techniques are fundamental for the separation and purification of this compound from complex lipid mixtures.

Thin Layer Chromatography (TLC): TLC is a simple and effective method for the initial detection and separation of this compound. asm.orgnih.gov It can be used to identify this compound in lipid extracts and to monitor purification progress. asm.orgnih.gov For instance, in H. pylori, three distinct glycolipid spots, identified as cholesteryl glucosides, can be visualized on a 2D TLC plate. asm.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the purification and quantification of this compound. nih.govbioone.org For example, HPLC with a C18 column has been used to purify a steryl glucoside from heat-shocked human fibroblasts. bioone.org The elution can be monitored by UV absorbance at 205 nm. bioone.org

Gas Chromatography (GC): GC is often used for the analysis of the constituent parts of this compound after hydrolysis. asm.orgresearchgate.net After methanolysis, the liberated cholesterol and the trimethylsilylated sugar derivatives can be analyzed by GC to confirm their identity. asm.org GC is also a primary method for quantifying phytosterols (B1254722) and their glucosides in food and dietary supplements, often after derivatization to trimethylsilyl (B98337) ethers. researchgate.netaocs.org

Advanced Labelling and Imaging Techniques for Metabolic Tracing

To understand the metabolic fate and intracellular localization of this compound, advanced labeling and imaging techniques are employed.

Metabolic Labeling with Isotopes: Stable isotope labeling is a powerful method for tracing the metabolic pathways involving this compound. nih.govthermofisher.com In this approach, cells or organisms are cultured with precursors containing stable isotopes like 13C or 15N. thermofisher.com For instance, in H. pylori, metabolic labeling with azide-containing cholesterol analogues has been used to track the biosynthesis of this compound derivatives. nih.gov This technique, coupled with UPLC-MS, allows for the robust detection of these metabolites with femtomolar sensitivity. nih.govrsc.org

Fluorescent Probes: Fluorescently labeled cholesterol analogs are used to visualize the intracellular distribution of cholesterol and its derivatives. nih.govnih.gov Probes like nitrobenzoxadiazole (NBD)-cholesterol and BODIPY-cholesterol have been utilized in cellular studies. nih.govnih.gov More recently, novel fluorescent cholesteryl probes with modular designs based on solvatochromic scaffolds are being developed for live-cell imaging. nih.govresearchgate.net These probes can be designed to have specific spectral properties and cellular targeting capabilities, allowing for the study of membrane dynamics and cholesterol-related processes in real-time. nih.govresearchgate.net Imaging studies using fluorophore-labeled cholesteryl glucosides have helped to pinpoint their intracellular localization in host cells during H. pylori infection. researchgate.net

In Vitro and In Vivo Model Systems for Mechanistic Research

To investigate the mechanisms of action and biological functions of this compound, various model systems are utilized.

Artificial Liposomes: Liposomes, which are vesicles composed of lipid bilayers, serve as a simple in vitro model to study the biophysical properties of this compound and its interactions with other membrane components. biorxiv.org They can be used to assess how the incorporation of this compound affects membrane fluidity and other characteristics.

Cell Cultures: Cell culture systems are crucial for studying the cellular effects of this compound. For example, human fibroblast cell lines like TIG-3 have been used to demonstrate the heat-induced expression of this compound. bioone.org Co-culture models, such as those involving Caco-2 and RAW 264.7 cells, can be used to mimic the intestinal environment and study the absorption, transport, and anti-inflammatory effects of glucosides. nih.gov The use of both 2D and 3D cell culture models allows for a more comprehensive understanding of cellular interactions, with 3D models better replicating the in vivo tumor microenvironment. plos.orgbiorxiv.org

Genetically Modified Organisms (GMOs): Genetically modified organisms provide powerful in vivo models for targeted pathway studies. For instance, knockout mutants of the gene encoding cholesterol α-glucosyltransferase (hp0421) in H. pylori have been generated to investigate the role of this enzyme and its products in bacterial physiology, morphology, and antibiotic resistance. nih.gov Genetically modified rabbits are also valuable for cardiovascular research due to their phylogenetic proximity to humans, making them suitable models for studying lipid metabolism. frontiersin.org Furthermore, studies using genetically modified mice, such as those deficient in specific glucocerebrosidases, have been instrumental in understanding the enzymatic pathways involved in the formation and degradation of glucosylated cholesterol in mammalian systems. nih.gov

Future Directions and Research Perspectives

Elucidating Novel Biosynthetic and Degradation Pathways of Cholesteryl Glucosides

While significant strides have been made in understanding the biosynthesis of cholesteryl glucosides, particularly in bacteria like Helicobacter pylori, many questions remain. In H. pylori, the synthesis is a multi-step process. The bacterium, being auxotrophic for cholesterol, must first acquire it from the host. tandfonline.comresearchgate.net The initial step involves the glucosylation of cholesterol at the 3β-hydroxyl group by the enzyme cholesteryl-α-glucosyltransferase (CGT), encoded by the hp0421 gene, to form cholesteryl α-D-glucopyranoside (αCG). researchgate.netrsc.org This precursor is then further modified by the addition of an acyl or phosphatidyl group. researchgate.net

The formation of cholesteryl 6′-O-acyl-α-D-glucopyranoside (CAG) is catalyzed by cholesteryl α-D-glucopyranoside acyltransferase (CGAT), the product of the hp0499 gene. researchgate.netnih.gov This enzyme facilitates the transfer of an acyl group, often from host cell phosphatidylethanolamine (B1630911) (PE), to the 6'-hydroxyl group of the glucose moiety. nih.govrsc.org Another derivative, cholesteryl-6′-O-phosphatidyl-α-D-glucopyranoside (αCPG), is also formed, although the specific enzyme responsible for its synthesis is yet to be identified. nih.gov

Future research will likely focus on identifying the unknown enzymes in these pathways, such as the one for αCPG synthesis. Furthermore, the degradation pathways of these molecules are largely unexplored. While some bacteria are known to possess cholesterol-degrading enzymes like cholesterol oxidase, the specific enzymes that break down cholesteryl glucosides within pathogens or host cells are not well understood. jst.go.jp Research into thermostable β-glucosidases (SGases) that can hydrolyze steryl glucosides may provide clues to potential degradation mechanisms. conicet.gov.ar The discovery of these pathways could reveal new regulatory points in the lifecycle of pathogens.

Discovering Undiscovered Biological Functions and Their Molecular Mechanisms

The known biological functions of cholesteryl glucosides are primarily centered on their roles in pathogens. In H. pylori, these lipids are crucial for maintaining cell morphology, cell wall integrity, and resistance to certain antibiotics. nih.gov They are integral to the bacterium's ability to evade the host immune system, for instance by inhibiting phagocytosis by macrophages. rsc.orgnih.gov The acylated form, CAG, helps promote the formation of lipid rafts in the host cell membrane, which facilitates the delivery of virulence factors like CagA. rsc.orgresearchgate.net

However, the presence of cholesteryl glucoside is not limited to bacteria. It has been detected in human fibroblasts, particularly in response to heat shock, suggesting a role in cellular stress responses in mammals. bioone.org The exact molecular mechanisms behind this are yet to be elucidated. It is hypothesized that these molecules could influence membrane properties and the production of heat shock proteins. researchgate.net

Future investigations should aim to uncover the full spectrum of biological activities of cholesteryl glucosides. This includes exploring their potential roles in membrane organization and signaling in a wider range of organisms. biorxiv.orgmdpi.com For example, in H. pylori, different derivatives like CAG and CPG may have distinct physiological roles that are currently examined collectively. rsc.org Understanding these functions at a molecular level could open up new avenues for therapeutic intervention.

Exploring this compound-Mediated Intercellular Communication

There is growing evidence that cholesteryl glucosides are key players in the communication between pathogens and their hosts. H. pylori has been shown to secrete enzymes like CGT and CGAT via outer membrane vesicles (OMVs). researchgate.netsinica.edu.tw These vesicles can travel to host cells and synthesize cholesteryl glucosides directly within the host environment. researchgate.net

This direct synthesis of CAG in the host cell membrane significantly enhances the clustering of lipid rafts. researchgate.net These lipid rafts act as signaling platforms, gathering adhesion molecules and facilitating the attachment of the bacteria to the host epithelium. researchgate.netnih.gov This process is crucial for the subsequent delivery of bacterial effector proteins into the host cell, which drives the pathogenic process. tandfonline.comnih.gov

Future research should further investigate the role of this compound-laden extracellular vesicles in cell-to-cell communication. This includes understanding how the lipid composition of these vesicles influences their targeting and function. nih.govnih.gov Exploring how cholesterol metabolites, in general, regulate the secretion of extracellular vesicles could provide a broader context for the specific role of cholesteryl glucosides. biorxiv.org A deeper understanding of this intercellular cross-talk could reveal novel targets for disrupting pathogenesis.

Development of Advanced Research Tools and Probes for Glycolipidomics

The study of cholesteryl glucosides and other glycolipids has been significantly advanced by modern analytical techniques. Glycolipidomics, the comprehensive study of glycolipids, relies heavily on mass spectrometry (MS) combined with separation methods like liquid chromatography (LC) and capillary electrophoresis (CE). numberanalytics.comwiley.com Techniques such as ultrahigh-performance liquid chromatography-mass spectrometry (UPLC-MS) have enabled the sensitive detection, structural determination, and quantification of various this compound derivatives. rsc.org

To overcome the challenges of detecting and analyzing these molecules, researchers have developed innovative tools. One such tool is a metabolite-labeling method that allows for the qualitative and quantitative characterization of this compound derivatives with extremely high sensitivity. rsc.orgrsc.org This involves using fluorophore-labeled precursors that are incorporated into the lipids, facilitating their detection and purification. rsc.org

The future of glycolipidomics will depend on the continued development of more sophisticated research tools. This includes creating new chemical probes and biosensors for real-time imaging of this compound synthesis and trafficking within living cells. Advanced MS techniques, including multistage fragmentation (MSn), will be crucial for resolving the complex structures of these glycolipids. wiley.com Furthermore, the development of specialized bioinformatics software, such as DANGO (Data ANnotation system for GlycolipidOmics), will be essential for the automated annotation of large datasets generated in these studies. nih.govresearchgate.net

Investigating Strategies for Modulating this compound Metabolism in Pathogens for Basic Research into Host-Pathogen Dynamics

The critical role of cholesteryl glucosides in the survival and virulence of pathogens like H. pylori makes their metabolic pathways an attractive target for antimicrobial strategies. nih.govnih.gov Inhibiting the synthesis of these lipids could weaken the pathogen, making it more susceptible to the host's immune response and conventional antibiotics. nih.gov

Research has already identified potential inhibitors of the key enzymes in this pathway. For example, the cholesterol analog cholestenone has been shown to exhibit antibiotic activity against H. pylori, including clarithromycin-resistant strains, by suppressing the biosynthesis of cholesteryl-α-D-glucopyranoside (CGL). pnas.org Similarly, the clinically used drug amiodarone (B1667116) has been identified as a potent inhibitor of the enzyme CGAT, effectively reducing bacterial adhesion to host cells. researchgate.netsinica.edu.tw

Future research should focus on discovering and developing more specific and potent inhibitors of this compound biosynthesis. This could lead to novel therapeutic agents that target bacterial virulence without directly killing the bacteria, potentially reducing the selective pressure for drug resistance. nih.gov Such inhibitors would also serve as invaluable tools for basic research, allowing scientists to precisely dissect the role of cholesteryl glucosides in host-pathogen interactions and understand the dynamics of infection. frontiersin.org

Q & A

Q. How is cholesteryl glucoside (CG) biosynthesized in prokaryotic systems, and what enzymatic mechanisms are involved?

CG biosynthesis in bacteria involves membrane-bound enzymes that transfer glucose from uridine-5′-diphosphoglucose (UDP-glucose) to cholesterol. In Mycoplasma gallinarum, this reaction is catalyzed by a sterol-specific glucosyltransferase with high affinity for UDP-glucose (Km = 2.05 × 10⁻⁷ M), requiring Mg²⁺ and an optimal pH of 8.0 . In Helicobacter pylori, cholesterol α-glucosyltransferase (CGT) synthesizes CG, which is critical for maintaining cell wall integrity and antibiotic resistance . Experimental validation often involves radiolabeled UDP-glucose and membrane fractionation to isolate enzymatic activity .

Q. What analytical methods are used to detect and quantify CG in bacterial membranes?

Lipid extraction followed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard for separating CG from neutral lipids and phospholipids. For example, Helicobacter species showed CG concentrations ranging from 14.8% to 33.1% of total lipids, quantified via TLC and densitometry . Advanced mass spectrometry (MS) can resolve structural isomers like cholesteryl acyl glucoside (CAG) and cholesteryl phosphatidyl glucoside (CPG), which differ in acyl or phospholipid moieties .

Q. What structural characteristics distinguish CG from other sterol glucosides?

CG lacks additional acyl or phosphatidyl groups present in CAG or CPG, respectively. Structural elucidation via nuclear magnetic resonance (NMR) and MS has confirmed the β-glycosidic linkage between glucose and cholesterol in CG, a feature shared with plant sterol glucosides but absent in eukaryotic cholesterol esters . Comparative lipid profiling in Helicobacter spp. revealed species-specific variations: H. fennelliae uniquely produces CPG, while H. mustelae accumulates neutral lipids over CG .

Advanced Research Questions

Q. How does CG contribute to Helicobacter pylori's pathogenicity and adaptation to the gastric environment?

CG enhances bacterial adherence to gastric epithelial cells by modulating membrane fluidity and evading host immune responses. It also confers resistance to acidic pH and antibiotics like clarithromycin by stabilizing the cell wall . Hemolytic activity associated with CG in H. pylori may damage host cells, facilitating colonization . Experimental approaches include gene knockout studies (e.g., cgt mutants) to assess virulence attenuation in animal models .

Q. Are there contradictions in the reported metabolic roles of CG across organisms?

While H. pylori lacks canonical sugar metabolism pathways, it encodes glucokinases and pentose phosphate enzymes to utilize glucose from CG hydrolysis, suggesting a dual role in energy metabolism and membrane structure . In contrast, plant CG accumulation (e.g., in GAME15-silenced tomatoes) correlates with disrupted sterol homeostasis but no direct metabolic utilization . These discrepancies highlight context-dependent functions, necessitating organism-specific flux analysis and isotopic tracing .

Q. What genetic tools are used to study CG synthesis regulation in prokaryotes and eukaryotes?

In bacteria, CRISPR-Cas9-mediated gene editing of cgt or cglPT (phosphatidyltransferase) reveals CG's role in membrane stability . In plants, RNA interference (RNAi) silencing of GAME15—a gene involved in sterol glucuronidation—led to 35-fold reductions in α-tomatine and CG accumulation, linking glycosylation to secondary metabolite biosynthesis . Transcriptomic and lipidomic profiling of mutants can identify compensatory pathways .

Q. How does CG influence membrane dynamics in bacterial vs. eukaryotic systems?

In H. pylori, CG integrates with myristoyl phosphatidylethanolamine (MPE) to form lipid rafts critical for signaling and stress adaptation . In yeast, CG hydrolysis by β-glucosidases (e.g., Egh1) regulates vacuole morphology, linking sterol glucosides to organelle dynamics . Contrastingly, plant CG accumulation alters membrane rigidity, affecting phytohormone trafficking . Comparative studies require biophysical assays like fluorescence anisotropy and molecular dynamics simulations .

Methodological Considerations

  • Contradiction Analysis : When reconciling CG's roles, consider organism-specific lipidomics databases (e.g., Helicobacter LipidDB) and knockout phenotyping .
  • Experimental Design : Use isotopic labeling (e.g., ¹⁴C-cholesterol) to track CG synthesis and turnover in membrane fractions .
  • Data Interpretation : Cross-validate structural data with tandem MS/MS and enzymatic digestion (e.g., β-glucosidase treatment) to confirm glycosidic linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesteryl glucoside
Reactant of Route 2
Cholesteryl glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.